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Abstract

Disperse Red 153, a monoazo dye belonging to the benzothiazole class, is a significant
colorant primarily utilized in the textile industry for dyeing hydrophobic fibers such as polyester.
Beyond its industrial applications, the unique photophysical properties of azo dyes are of
increasing interest in various scientific and technological fields, including materials science and
sensor development. This technical guide provides a comprehensive overview of the core
photophysical characteristics of Disperse Red 153. It details the methodologies for key
experimental techniques, presents available quantitative data in a structured format, and
visualizes the underlying principles and workflows. Understanding these properties is crucial for
optimizing its use in current applications and exploring its potential in novel technological
domains.

Introduction

Disperse Red 153, with the chemical name 3-[[4-[(5,6-dichloro-2-
benzothiazolyl)azo]phenyl]ethylamino]propanenitrile and C.I. number 111905, is a synthetic
organic dye characterized by the presence of an azo group (-N=N-) linking a substituted
benzothiazole and an aniline derivative.[1] Its molecular structure, featuring a donor-Tt-acceptor
(D-1t-A) system, is the primary determinant of its color and photophysical behavior. The
benzothiazole moiety acts as an electron-withdrawing group, while the substituted aniline
serves as an electron-donating group, facilitating intramolecular charge transfer (ICT) upon
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photoexcitation. This ICT is fundamental to its absorption and emission properties. This guide
will delve into the key photophysical parameters of Disperse Red 153, including its absorption
and emission characteristics, and the influence of the solvent environment on these properties,
a phenomenon known as solvatochromism.

Physicochemical Properties

A summary of the key physicochemical properties of Disperse Red 153 is presented in the

table below.

Property Value Reference
3-[[4-[(5,6-dichloro-2-

Chemical Name benzothiazolyl)azo]phenyllethy  [2]
lamino]propanenitrile

C.l. Name Disperse Red 153 [1]

CAS Number 78564-87-1 [1]

Molecular Formula C19H17CI2NsS [1]

Molecular Weight 418.34 g/mol

Appearance Deep red powder

N Soluble in acetone, chloroform,
Solubility

and dimethylformamide (DMF)

Photophysical Properties

The photophysical properties of a dye are governed by how it interacts with light. For Disperse
Red 153, these properties are primarily its absorption and emission of light, which are sensitive
to the surrounding environment.

Solvatochromism

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of
thesolvent. This is due to differential solvation of the ground and excited states of the dye
molecule. In D-1t-A dyes like Disperse Red 153, the excited state is typically more polar than
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the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more
than the ground state, leading to a red-shift (bathochromic shift) in the absorption and emission
spectra.

While specific solvatochromic data for Disperse Red 153 is not extensively available in the
public domain, studies on similar benzothiazole azo dyes demonstrate this characteristic
behavior. The investigation of Disperse Red 153 in a range of solvents with varying polarities
would be necessary to fully characterize its solvatochromic properties.

Table of Expected Solvatochromic Behavior of Disperse Red 153

Solvent Polarity (ET(30)) Expected Amax (nm)
n-Hexane 31.0 Shorter Wavelength
Toluene 33.9 l

Chloroform 39.1 !

Acetone 42.2 l

Ethanol 51.9 l

Methanol 55.5 Longer Wavelength

This table illustrates the expected trend based on the known behavior of similar azo dyes.
Actual experimental values are required for confirmation.

Quantitative Photophysical Data

Due to the limited availability of published data specifically for Disperse Red 153, the following
table is presented as a template for the characterization of its photophysical properties. The
values would be determined experimentally using the protocols outlined in Section 4.
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A_abs Stokes Shift
Solvent eM*cm™) A em_(nm) & f

(nm) (nm)
Chloroform TBD TBD TBD TBD TBD
Acetone TBD TBD TBD TBD TBD
DMF TBD TBD TBD TBD TBD
Methanol TBD TBD TBD TBD TBD
Ethanol TBD TBD TBD TBD TBD

TBD: To Be Determined experimentally.

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the
photophysical properties of Disperse Red 153.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorption (A\_max_) and the molar
extinction coefficient (¢) of Disperse Red 153 in various solvents.

Materials:

Disperse Red 153

Spectroscopic grade solvents (e.g., chloroform, acetone, DMF, methanol, ethanol)

Volumetric flasks

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:
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Stock Solution Preparation: Accurately weigh a small amount of Disperse Red 153 and
dissolve it in a known volume of a chosen solvent (e.g., DMF, where it is readily soluble) to
prepare a stock solution of known concentration (e.g., 1 mM).

Serial Dilutions: Prepare a series of dilutions from the stock solution in the desired solvent to
obtain solutions with concentrations in the range of 1-20 uM.

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up.
Set the wavelength range to scan from approximately 300 nm to 800 nm.

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample and
record a baseline spectrum. This will be subtracted from the sample spectra.

Sample Measurement: Record the absorption spectra for each of the diluted solutions of
Disperse Red 153.

Data Analysis:
o lIdentify the wavelength of maximum absorbance (A_max_).

o Using the Beer-Lambert law (A = &cl), plot a calibration curve of absorbance at A_max_
versus concentration.

o The molar extinction coefficient (¢) is determined from the slope of the linear fit of this plot.

Sample Preparation

Prepare Stock Solution }—P{ Perform Serial Dilutions

Measurement Data Analysis

Prepare Spectrophotometer }—> Measure Blank »| Measure Samples }—D{ Determine Amax }—>

Weigh Disperse Red 153 ‘H

Plot Absorbance vs. Concentration [—#| Calculate &
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Workflow for UV-Vis Absorption Spectroscopy.

Fluorescence Spectroscopy

Objective: To determine the wavelength of maximum emission (A_em_) and the fluorescence
guantum yield (®_f ) of Disperse Red 153.

Materials:

e Solutions of Disperse Red 153 from UV-Vis experiment (ensure absorbance at excitation
wavelength is < 0.1)

o Fluorescence standard with a known quantum yield (e.g., Coumarin 153 in ethanol, ® f_
0.53)

e Spectroscopic grade solvents

e Quartz fluorescence cuvettes

e Fluorometer

Procedure:

e Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize.

o Excitation Wavelength Selection: Set the excitation wavelength to the A_max_ determined
from the UV-Vis absorption spectrum.

e Emission Spectrum Recording: Record the fluorescence emission spectrum of the Disperse
Red 153 solution. The wavelength at which the intensity is highest is the A_em_.

e Quantum Yield Standard Measurement: Record the absorption and emission spectra of the
fluorescence standard under the same experimental conditions (excitation wavelength, slit
widths).

o Data Analysis (Relative Method): The fluorescence quantum yield is calculated using the
following equation:
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@ _f,sample_=® fref *(l_sample_ /I _ref )* (A _ref /A _sample ) * (n_sample 2/
n_ref _?)

Where:

(¢]

@ _f isthe fluorescence quantum vyield

[¢]

| is the integrated fluorescence intensity

[¢]

A is the absorbance at the excitation wavelength

n is the refractive index of the solvent

[e]

Data Analysis
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Workflow for Fluorescence Spectroscopy.

Signaling Pathways and Logical Relationships

As a synthetic dye primarily used for coloration, Disperse Red 153 is not typically involved in
biological signaling pathways in the context of drug development. However, the principles of its
photophysical properties can be represented in a logical relationship diagram.
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The absorption of a photon excites the molecule from its ground state (So) to an excited singlet
state (S1). From the excited state, the molecule can return to the ground state through several
pathways: fluorescence (radiative decay), or non-radiative decay processes such as internal
conversion and intersystem crossing to a triplet state (T1). The efficiency of fluorescence is
quantified by the fluorescence quantum yield.
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Jablonski Diagram for Disperse Red 153.

Conclusion

This technical guide has outlined the fundamental photophysical properties of Disperse Red
153 and provided detailed experimental protocols for their determination. While specific
quantitative data for this dye remains scarce in publicly accessible literature, the provided
frameworks for data presentation and experimental design offer a clear path for its
comprehensive characterization. The solvatochromic nature of Disperse Red 153, typical of D-
T-A azo dyes, suggests that its absorption and emission characteristics can be tuned by the
solvent environment. A thorough experimental investigation following the protocols described
herein will provide the necessary data to populate the presented tables and enable a deeper
understanding of its photophysical behavior. This knowledge is not only valuable for optimizing
its existing applications but also for unlocking its potential in advanced materials and
technologies where precise control of light-matter interactions is paramount.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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